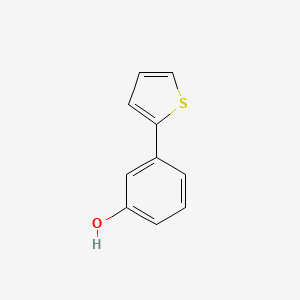

3-(Thiophen-2-YL)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-thiophen-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLPFAEBJQNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393696 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-66-6 | |

| Record name | 3-thiophen-2-ylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiophen 2 Yl Phenol and Its Chemical Derivatives

Catalytic Cross-Coupling Approaches for Aryl-Heteroaryl Linkage

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. Palladium, copper, and gold catalysts have all been employed in methodologies applicable to the synthesis of phenol-thiophene structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. fishersci.eslibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of 3-(thiophen-2-yl)phenol, this involves the reaction between thiophene-2-boronic acid and a phenol (B47542) derivative bearing a halide at the 3-position, such as 3-bromophenol (B21344) or 3-iodophenol. nih.gov

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A systematic study on the coupling of halophenols with phenol boronic acids highlighted that various combinations require optimized conditions. nih.gov For instance, while iodophenols couple well with conventional heating, bromophenols often give better results with microwave irradiation. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Iodophenol | Thiophene-2-boronic acid | Pd/C | K2CO3 | Water | Conventional Heating | Moderate to Good | nih.gov |

| 3-Bromophenol | Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Reflux | Good | scirp.org |

| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | Reflux, 12h | 58-72% | researchgate.net |

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a classical and cost-effective alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. mappingignorance.org The Ullmann condensation can be adapted for the synthesis of biaryls. organic-chemistry.org In the context of this compound, this would typically be an intermolecular reaction between a phenol derivative and a thiophene (B33073) derivative. For example, an aryl halide (e.g., 3-bromophenol) can be coupled with an organocopper reagent derived from thiophene, or an activated thiophene can be coupled with a phenoxide.

Modern advancements in Ullmann-type reactions have led to milder reaction conditions, often through the use of specific ligands such as diamines or dicarbonyl compounds, which stabilize the copper(I) catalyst. acs.org For instance, the use of copper(I) 2-thiophenecarboxylate (CuTc) can facilitate Ullmann couplings at room temperature. Recent protocols have also employed copper oxide nanoparticles (CuO-NPs) as efficient, ligand-free, and recyclable catalysts for C-O and C-S cross-coupling at room temperature. researchgate.net

Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds, enabling unique transformations. researchgate.netbeilstein-journals.org While not a direct coupling to form this compound, gold-catalyzed reactions can construct complex derivatives containing the phenol-thiophene motif. One such strategy is the alkynylative cyclization of substrates like 2-alkynylphenols. researchgate.netchemrxiv.org

In a representative reaction, a 2-alkynylphenol could react with a thiophene-containing terminal alkyne. researchgate.net The gold catalyst activates the alkyne on the phenol ring, triggering an intramolecular cyclization. This is followed by a subsequent coupling with the thiophene alkyne. This method often requires an oxidant and specific ligands to facilitate the catalytic cycle. chemrxiv.orgresearchgate.net Such strategies are valued for their high atom economy and ability to build molecular complexity in a single step. chemrxiv.org For example, a photosensitized, dual-catalysis system involving gold(I) and iridium(III) has been used for the alkynylative cyclization of o-alkynyl phenols with iodoalkynes. nih.gov

Copper-Mediated Intramolecular Coupling Strategies

Classical and Contemporary Synthetic Routes to this compound

Beyond metal-catalyzed cross-coupling, other synthetic strategies, including classical electrophilic aromatic substitutions and modern multi-component reactions, provide access to the target compound and its derivatives.

A traditional approach to forming the aryl-heteroaryl bond is through Friedel-Crafts acylation. libretexts.org This two-step sequence involves the acylation of a phenol with a thiophene-based acylating agent, followed by the reduction of the resulting ketone.

In the first step, phenol is acylated with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org Phenols are bidentate nucleophiles and can undergo O-acylation to form an ester or C-acylation to form a hydroxyarylketone. stackexchange.com High concentrations of the catalyst tend to favor C-acylation. The resulting ester can also undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated product, 4-hydroxy- or 2-hydroxy-phenyl(thiophen-2-yl)methanone. stackexchange.comreddit.com The second step involves the reduction of the ketone carbonyl group to a methylene (B1212753) bridge, which can be achieved using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/base) reduction, to yield the final this compound product (if the starting acylation occurred at the meta position, which is less typical for phenols).

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. tandfonline.comscispace.com The Gewald reaction is a well-known MCR for synthesizing polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgnih.gov

To synthesize a derivative of this compound, a Gewald reaction could be designed using 3-hydroxybenzaldehyde (B18108) as the carbonyl component. organic-chemistry.org This aldehyde would be condensed with an active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base (like morpholine (B109124) or L-proline). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene ring. wikipedia.org This strategy yields a thiophene derivative substituted at the 4-position with the 3-hydroxyphenyl group, such as 2-amino-3-cyano-4-(3-hydroxyphenyl)thiophene. These highly functionalized products serve as versatile intermediates for further synthetic modifications. tandfonline.comorganic-chemistry.org

| Carbonyl Component | Active Methylene Compound | Sulfur Source | Base/Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde or Ketone | α-Cyanoester | Elemental Sulfur | Base (e.g., Morpholine) | Polysubstituted 2-aminothiophene | wikipedia.org |

| Cyclohexanone | Malononitrile | Elemental Sulfur | L-proline | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | organic-chemistry.org |

| 3-Hydroxybenzaldehyde (Hypothetical) | Malononitrile | Elemental Sulfur | Morpholine | 2-Amino-4-(3-hydroxyphenyl)thiophene-3-carbonitrile | organic-chemistry.orgresearchgate.net |

Phenolic Precursor Functionalization and Alkylation Reactions

Modular and Convergent Synthesis Strategies for Complex Derivatives

A notable convergent strategy involves a palladium-catalyzed three-component coupling reaction to create highly substituted thiophenes. acs.org This method synergistically combines alkenyl bromides, isocyanides, and potassium thiocarboxylates. The thiocarboxylate serves a dual role as both a sulfur donor and an acyl electrophile. acs.org This approach is distinguished by its high step- and atom-economy, enabling the creation of complex thiophene frameworks from readily available starting materials. acs.orgresearchgate.net The reaction tolerates a wide range of functional groups, including those found on phenols, making it a powerful tool for synthesizing complex thiophene-phenol derivatives. researchgate.net

Modular synthesis has also been effectively demonstrated for creating derivatives of this compound. This strategy allows for the introduction of various substituents onto the core structure by coupling different pre-functionalized modules. For instance, a Friedel-Crafts-type C-glycosidation of 2-bromothiophene (B119243) can be performed, followed by further coupling reactions to introduce the phenol moiety, representing a modular assembly of the final product. researchgate.net Another example is the one-pot, two-component synthesis of 3,5-disubstituted pyrazoles, which can be adapted to create complex structures where a thiophene-phenol moiety is attached to a pyrazole (B372694) ring system. acs.org This highlights the power of modularity in rapidly generating structural diversity. acs.org

A specific example of a modular approach is the synthesis of 5-substituted thiophen-2-yl derivatives. rsc.org Researchers have developed methods where different functional groups can be introduced at the 5-position of the thiophene ring, which is then coupled to a phenolic component. This modularity is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where the systematic variation of substituents is required.

The table below summarizes a convergent three-component synthesis of thiophene derivatives, showcasing the variety of building blocks that can be employed.

Table 1: Palladium-Catalyzed Three-Component Synthesis of Thiophene Derivatives acs.org

| Alkenyl Bromide (1a) | Isocyanide (2a) | Thioacetate (3a) | Catalyst System | Product |

| β-bromostyrene | tert-butyl isocyanide | Potassium thioacetate | Palladium catalyst | Polysubstituted thiophene |

This table illustrates a general scheme for the convergent synthesis of functionalized thiophene derivatives. acs.org

Regioselective Synthesis Considerations in Thiophene-Phenol Systems

The regioselectivity of the coupling reaction between the thiophene and phenol rings is a critical factor in the synthesis of this compound and its derivatives. The precise control over which positions on the two aromatic rings form the C-C bond is essential for obtaining the desired isomer and avoiding the formation of unwanted byproducts.

The most common method for coupling thiophene and phenol moieties is the Suzuki-Miyaura cross-coupling reaction. researchgate.net A typical synthesis involves the reaction of thiophene-2-boronic acid with a halogenated phenol, such as 3-bromophenol, in the presence of a palladium catalyst. researchgate.netontosight.ai The regioselectivity in this case is predetermined by the positions of the boronic acid on the thiophene ring (position 2) and the halogen on the phenol ring (position 3).

However, when dealing with more complex substrates or direct C-H activation/functionalization strategies, controlling regioselectivity becomes more challenging and nuanced. The inherent electronic properties of both the thiophene and phenol rings dictate the preferred sites of reaction.

Key factors influencing regioselectivity include:

Directing Groups: The presence of directing groups on either the phenol or thiophene ring can steer the coupling to a specific position. For instance, in the C-H functionalization of free phenols, hydroxyl groups act as ortho-para directors. nih.gov However, specific catalysts and directing groups can be employed to achieve ortho-, meta-, or para-selectivity. nih.gov

Catalyst System: The choice of catalyst and ligands is paramount in controlling regioselectivity. Different palladium or nickel catalysts can exhibit different selectivities based on steric and electronic effects. rsc.org For example, in the polymerization of 3-alkylthiophenes, the catalyst system is crucial for achieving regioregular head-to-tail coupling. rsc.org

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the regiochemical outcome of the reaction.

Substrate Steric Hindrance: Bulky substituents on either ring can block certain positions, thereby favoring reaction at less sterically hindered sites.

Regioselective functionalization is also vital when synthesizing more complex fused systems or multi-substituted derivatives. For example, the synthesis of thiophene-based helicenes involves a highly regioselective photocyclization step. beilstein-journals.org Similarly, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling relies on the selective reaction at the 5-position of the 2-bromo-5-(bromomethyl)thiophene (B1590285) starting material. researchgate.net

The table below provides examples of regioselective synthesis outcomes in thiophene and phenol systems.

Table 2: Examples of Regioselective Reactions in Thiophene-Phenol Systems

| Reactant 1 | Reactant 2 | Catalyst/Method | Major Product | Reference |

| Thiophene-2-boronic acid | 3-Bromophenol | Palladium Catalyst | This compound | ontosight.ai |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Palladium(0) Catalyst | 2-(Bromomethyl)-5-aryl-thiophene | researchgate.net |

| Free Phenols | Arylbromides | Visible-light-driven, catalyst-free | ortho-Arylated phenols | nih.gov |

This control over regioselectivity is fundamental to the rational design and synthesis of complex molecules containing the thiophene-phenol scaffold for various applications. nih.govespublisher.com

Chemical Reactivity and Mechanistic Investigations of 3 Thiophen 2 Yl Phenol Analogues

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Moiety

The thiophene ring is a five-membered aromatic heterocycle that is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. Current time information in Bangalore, IN.core.ac.uk This heightened reactivity is attributed to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation formed during the substitution process. core.ac.uk The substitution typically occurs preferentially at the α-positions (C2 or C5) of the thiophene ring, as the positive charge in the transition state is more effectively delocalized through resonance compared to substitution at the β-positions (C3 or C4). nih.gov

Halogenation and Sulfonation Reactivities

Halogenation and sulfonation are common electrophilic aromatic substitution reactions for thiophene and its derivatives. rsc.org Due to the high reactivity of the thiophene ring, these reactions often proceed under mild conditions. rsc.org

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the thiophene ring can be achieved using various halogenating agents. rsc.org For instance, bromination can be carried out using N-bromosuccinimide (NBS), and iodination can be performed with iodine in the presence of an oxidizing agent or a suitable catalyst. copernicus.org The reaction of 2-phenylthiophene (B1362552) with a biocatalyst system (rAaeUPO-PaDa-I−/H2O2) has been shown to result in halogenation, demonstrating enzymatic pathways for such transformations. nih.gov

Sulfonation: The sulfonation of thiophene, introducing a sulfonic acid group (-SO3H), is a reversible reaction that can be accomplished using fuming sulfuric acid (H2SO4/SO3). dicp.ac.cn Thiophene's greater tendency to undergo sulfonation compared to benzene is a well-established phenomenon, a principle that has historically been used to separate thiophene from benzene. nih.gov This increased reactivity stems from the lower aromatic stabilization energy of thiophene, which leads to a lower activation energy for the rate-determining step of the substitution. nih.gov

Comparative Reactivity with Benzene Derivatives

The reactivity of thiophene in electrophilic aromatic substitution reactions is notably greater than that of benzene. Current time information in Bangalore, IN.core.ac.uk The general order of reactivity for some five-membered aromatic heterocycles compared to benzene is: pyrrole (B145914) > furan (B31954) > thiophene > benzene. byjus.com This order is influenced by factors such as the electronegativity of the heteroatom and the degree of aromatic stabilization of the ring. nih.gov

The lower resonance stabilization energy of thiophene compared to benzene means that less energy is required to break the aromaticity during the formation of the intermediate carbocation (arenium ion). nih.gov This results in a faster reaction rate for thiophene under similar conditions. nih.gov Computational studies, such as those on the Cu-catalyzed C-H imidation of 2-phenylthiophene and benzene, have provided insights into the free energy surfaces of such reactions, further elucidating the kinetic and thermodynamic factors governing this reactivity difference. masterorganicchemistry.com

| Feature | Thiophene | Benzene |

| Relative Reactivity in EAS | More reactive | Less reactive |

| Reason for Reactivity Difference | Lower aromatic stabilization energy, electron-donating sulfur atom | Higher aromatic stabilization energy |

| Typical Reaction Conditions | Milder conditions often suffice | Often requires stronger electrophiles/catalysts |

Reactivity Profiles of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(thiophen-2-yl)phenol analogues is a key functional group that dictates a significant portion of their chemical behavior. It can act as a nucleophile, an acid, and an activating group for electrophilic substitution on the attached phenyl ring.

The hydroxyl group can be readily deprotonated by a base to form a phenoxide ion, a potent nucleophile. libretexts.org This allows for a variety of reactions at the oxygen atom, most notably etherification and esterification.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. libretexts.orgorgchemres.org This SN2 reaction involves the reaction of the phenoxide ion with an alkyl halide. orgchemres.org For the synthesis of unsymmetrical ethers, the choice of reactants is crucial to favor substitution over elimination, generally preferring a primary alkyl halide. libretexts.org Modern variations of this synthesis include using milder conditions with silver oxide (Ag₂O) or employing microwave irradiation to accelerate the reaction. libretexts.orgrsc.org A net reductive etherification has also been developed, allowing for the synthesis of ethers, including those with thiophene moieties, from aldehydes and alcohols under hydride-free conditions. rsc.org

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. rsc.org Fischer esterification, the acid-catalyzed reaction with a carboxylic acid, is a reversible process. rsc.org Transesterification of (hetero)aryl esters with phenols, catalyzed by earth-abundant metals like potassium carbonate, provides an efficient route to aryl esters. libretexts.orgrsc.org For example, pyridin-2-yl thiophene-2-carboxylate (B1233283) has been successfully transesterified with phenol (B47542). rsc.org

Alkylation: Besides O-alkylation to form ethers, C-alkylation of the phenol ring can also occur. Asymmetric Friedel-Crafts propargylic alkylation of phenol derivatives, catalyzed by copper complexes, has been demonstrated with thiophene-containing substrates, yielding products with high enantioselectivity. nih.gov

The presence of the phenolic hydroxyl group also strongly activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. researchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms in Derivatives

The dual functionality of this compound analogues provides a platform for the synthesis of complex fused heterocyclic systems through intramolecular reactions. These transformations are often mechanistically intricate, involving novel intermediates and reaction pathways.

Dehydrogenative C–O Coupling Mechanisms

Intramolecular dehydrogenative C–O coupling offers a direct method for forming a new ether linkage, typically leading to the creation of a furan-fused ring system. Palladium-catalyzed dehydrogenative coupling reactions have been developed to construct β-heteroarylated cyclic enones from cyclic enones and thiophenes. researchgate.net These products can then be transformed into meta-heteroarylated phenol derivatives. researchgate.net Similarly, rhodium(III)-catalyzed cross-dehydrogenative coupling of furan and thiophene derivatives has been shown to produce 2,2′-bi(heteroaryl) products. These reactions often proceed via a C-H activation mechanism, providing an atom-economical route to complex molecules.

Investigation of Hetaryne and Ketocarbene Intermediates in Thiophene Systems

The study of reactive intermediates is crucial for understanding and developing new synthetic methodologies. In the context of thiophene chemistry, the generation and trapping of hetarynes, such as 2-thiophyne, have been a subject of investigation. A detailed experimental and computational study on the reaction of 2-(trimethylsilyl)thiophen-3-yl triflate with cesium fluoride (B91410) aimed to generate and trap 2-thiophyne. rsc.orglibretexts.org

While the expected trapping product, 4,5,6,7-tetraphenylbenzo[b]thiophene, was formed in the presence of a cyclopentadienone trap, mechanistic studies ruled out the direct involvement of the 2-thiophyne hetaryne. rsc.orglibretexts.org Instead, the results pointed towards a more complex mechanism involving the formation of an unexpected ketocarbene intermediate. rsc.orglibretexts.org This ketocarbene is proposed to undergo a [2+1] cycloaddition with the trapping agent, leading to an isolable tricyclic intermediate which then undergoes thermal rearrangement to yield the final product. rsc.org This investigation highlights the nuanced and often non-intuitive reaction pathways that can operate in strained heterocyclic systems, challenging initial mechanistic hypotheses.

| Precursor | Proposed Intermediate | Observed Intermediate | Final Product |

| 2-(Trimethylsilyl)thiophen-3-yl triflate | 2-Thiophyne (Hetaryne) | Ketocarbene | 4,5,6,7-Tetraphenylbenzo[b]thiophene |

Radical Reaction Pathways in Thiophene-Phenol Chemistry

The chemistry of thiophene-phenol systems is significantly influenced by radical reaction pathways, which can be initiated through various means, including electrochemical methods and the use of radical initiators. The phenolic moiety is particularly susceptible to oxidation, leading to the formation of phenoxyl radicals. These intermediates are key to understanding the subsequent reaction cascades.

Mechanisms involving phenoxyl radical intermediates, generated from phenolic metabolites, have been studied to understand how they can damage biomolecules. nih.gov Phenoxyl radicals can be formed through oxidation by enzymes like peroxidases or tyrosinase. nih.gov Once formed, these radicals can participate in redox-cycling reactions. For instance, thiols can reduce the phenoxyl radical back to the original phenol. nih.gov This process is accompanied by the formation of thiyl radicals and superoxide (B77818) radicals, which can lead to oxidative damage. nih.gov

Anodic oxidation provides another route to generate radical intermediates from phenols. rsc.org An electrooxidative [3 + 2] annulation of phenols with electron-deficient alkenes has been demonstrated, which proceeds through a unique α-addition of carbon radicals. rsc.org This pathway allows for the synthesis of C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives. rsc.org The mechanism involves the initial anodic oxidation of the phenol to a radical, which then adds to the alkene. The resulting alkyl radical intermediate undergoes further oxidation and is subsequently trapped by the phenolic hydroxyl group to form the dihydrobenzofuran core. rsc.org

In the context of thiophene-phenol analogues, these radical pathways suggest a rich and complex reactivity. The presence of the electron-rich thiophene ring can influence the stability and subsequent reactions of the phenoxyl radical. The specific reaction pathway would likely depend on the substitution pattern of the analogue and the reaction conditions employed.

| Initiation Method | Intermediate Species | Potential Product Type | Reference |

| Enzymatic Oxidation (e.g., tyrosinase) | Phenoxyl radical, Thiyl radical, Superoxide radical | Redox-cycled phenol | nih.gov |

| Anodic Oxidation | Carbon radical (from phenol), Alkyl radical | 2,3-Dihydrobenzofuran derivatives | rsc.org |

| Chemical Initiators (e.g., peroxides) | Alkoxy radicals, Carbonyl radicals | Varied coupling and cyclization products | acs.org |

Electronic Communication and Conjugated System Effects

In conjugated systems containing thiophene, the nucleus is a key entity that contributes to the promising pharmacological and material properties of these compounds. espublisher.comresearchgate.net The electronic communication between donor and acceptor moieties within a conjugated system can be enhanced by the nature of the spacer or bridge connecting them. rsc.org For instance, studies on porphyrin-fullerene dyads have shown that a 3,4-ethylenedioxythiophenevinylene (EDOTV) bridge enhances electronic communication, facilitating photoinduced electron transfer over significant distances. rsc.org

Theoretical studies, such as those using density functional theory (DFT), are crucial for understanding the electronic structure of these molecules. acs.orgacs.org Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is particularly important for predicting charge transfer capabilities and electronic transitions. acs.org For example, in a series of thieno[2,3-b]thiophene-based non-fullerene acceptors, the introduction of electron-withdrawing groups was shown to lower the HOMO-LUMO energy gap, which is a critical parameter for applications in organic solar cells. acs.org The calculated band gaps for various thiophene derivatives can be controlled and range from 1.10 to 1.81 eV, demonstrating the tunability of their electronic properties. researchgate.net

| Parameter | Significance in Thiophene-Phenol Systems | Influencing Factors | Reference |

| HOMO-LUMO Gap | Determines electronic transitions, charge transfer ease, and optical properties. | Substituents, degree of conjugation, planarity. | acs.org |

| Electronic Communication | Efficiency of charge or energy transfer between thiophene and phenol moieties. | Nature of linking bridge, molecular architecture (linear vs. branched). | rsc.orgresearchgate.net |

| π-Conjugated System | Affects absorption and emission spectra, and overall electronic behavior. | Ring substituents, introduction of additional conjugated units. | researchgate.net |

Studies on O–O Bond Cleavage in Peroxide Rearrangements Relevant to Analogues

While direct studies on peroxide rearrangements of this compound are not prevalent, the reactivity of its constituent parts in the presence of peroxides provides insight into potential transformations. Organic peroxides are widely used as initiators for free-radical reactions, and their chemistry often involves the cleavage of the weak O–O bond. acs.orgnih.gov

The rearrangement of organic peroxides can proceed through different mechanisms, critically depending on whether the O–O bond cleavage is homolytic or heterolytic. nih.gov For example, in the Baeyer-Villiger oxidation, the mechanism of which is still under investigation, the type of O–O bond cleavage in the "Criegee intermediate" plays a crucial role. nih.gov Heterolytic cleavage leads to one set of products (e.g., a seven-membered α-ketolactone in the oxidation of 1,2-quinone), while homolytic cleavage can afford others (e.g., an anhydride). nih.gov

Organic peroxides like di-tert-butyl peroxide (DTBP) and tert-butyl hydroperoxide (TBHP) are commonly used to generate radicals. acs.org Upon heating or in the presence of a base or metal ion, the O–O bond cleaves, generating reactive radical species such as tert-butoxyl radicals (tBuO•). acs.org These radicals can then initiate further reactions, such as abstracting a hydrogen atom to form a new carbon-centered radical, which can then undergo cyclization or coupling reactions. acs.org

For analogues of this compound, the phenolic hydroxyl group would be a primary site for interaction in peroxide-mediated reactions. The Hock rearrangement, a reaction of aryl hydroperoxides, could be a relevant pathway if a hydroperoxide derivative of a thiophene-phenol analogue were formed. This acid-catalyzed reaction involves O–O bond cleavage and rearrangement to a hemiacetal, which then cleaves to a phenol and a carbonyl compound. The specific products would depend on the migratory aptitude of the groups attached to the carbon bearing the hydroperoxy group. The electron-rich nature of the thiophene ring would likely influence the stability of any carbocationic intermediates formed during such rearrangements.

| Peroxide Process | Key Feature | Potential Relevance to Thiophene-Phenol Analogues | Reference |

| Baeyer-Villiger Oxidation | O–O bond cleavage in Criegee intermediate can be homolytic or heterolytic. | Oxidation of a ketone derivative of an analogue could lead to different ester or lactone products depending on the cleavage pathway. | nih.gov |

| Radical Initiation | Peroxides (TBHP, DTBP) generate radicals (e.g., tBuO•) via O–O bond cleavage. | Radicals could abstract the phenolic proton or a hydrogen from an alkyl substituent, initiating radical cyclization or coupling reactions. | acs.org |

| Hock Rearrangement | Acid-catalyzed rearrangement of hydroperoxides involving O–O bond cleavage. | A hydroperoxide derivative could rearrange, potentially leading to cleavage and formation of a new phenol and a thiophene-derived carbonyl compound. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon atomic frameworks.

The ¹H NMR spectrum of 3-(Thiophen-2-yl)phenol is anticipated to display a series of signals corresponding to the distinct proton environments in both the phenol (B47542) and thiophene (B33073) rings. The hydroxyl proton of the phenolic group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons on the phenol ring will exhibit complex splitting patterns (multiplets) in the typical aromatic region. The protons on the thiophene ring are also expected to appear as doublets or multiplets, with their chemical shifts influenced by the substitution pattern and the electronic effects of the adjacent phenyl ring.

Based on analogous compounds like 3-phenylphenol (B1666291) and 2-phenylthiophene (B1362552), the expected chemical shifts can be estimated. For instance, in 3-phenylphenol, the phenolic and aromatic protons resonate in specific regions that can be correlated to the structure of this compound. chemicalbook.comrsc.org Similarly, the proton signals of 2-phenylthiophene provide a reference for the thiophene moiety's protons. rsc.orgresearchgate.net

Table 1: Estimated ¹H NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity |

| Phenolic OH | 5.0 - 6.0 | br s |

| Phenol H-2/H-6 | 7.1 - 7.4 | m |

| Phenol H-4 | 6.8 - 7.0 | m |

| Phenol H-5 | 7.2 - 7.5 | t |

| Thiophene H-3' | 7.0 - 7.2 | dd |

| Thiophene H-4' | 7.0 - 7.2 | t |

| Thiophene H-5' | 7.3 - 7.5 | dd |

br s = broad singlet, m = multiplet, t = triplet, dd = doublet of doublets

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, ten distinct carbon signals are expected. The carbon atom attached to the hydroxyl group (C-1) will be shifted downfield due to the oxygen's electronegativity. The carbon atoms of the thiophene ring will have characteristic chemical shifts, with the carbon atom at the junction with the phenyl ring (C-2') showing a significant downfield shift.

By comparing with the known spectra of 3-phenylphenol and 2-phenylthiophene, a reliable estimation of the ¹³C chemical shifts can be made. rsc.orgrsc.orgresearchgate.netchemicalbook.com The ipso-carbon of the phenyl group attached to the thiophene ring (C-3) and the carbons of the thiophene ring itself are particularly diagnostic.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and may vary based on solvent and experimental conditions.

| Carbon Assignment | Estimated Chemical Shift (ppm) |

| Phenol C-1 | 155 - 157 |

| Phenol C-2 | 114 - 116 |

| Phenol C-3 | 142 - 144 |

| Phenol C-4 | 118 - 120 |

| Phenol C-5 | 129 - 131 |

| Phenol C-6 | 115 - 117 |

| Thiophene C-2' | 143 - 145 |

| Thiophene C-3' | 123 - 125 |

| Thiophene C-4' | 127 - 129 |

| Thiophene C-5' | 124 - 126 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the two aromatic rings, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons on the phenolic ring (H-4 with H-5, H-5 with H-6) and within the thiophene ring (H-3' with H-4', and H-4' with H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity between the two ring systems. Key HMBC correlations would be expected between the thiophene protons (e.g., H-3' or H-5') and the carbons of the phenol ring (e.g., C-3 or C-4), and vice versa. These long-range correlations (over two or three bonds) provide definitive evidence for the 3-(thiophen-2-yl) substitution pattern.

Carbon-13 (13C) NMR Chemical Shift Analysis

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic C-H and C=C bonds. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations of both the phenyl and thiophene rings will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically weaker and found at lower wavenumbers. The spectrum of 3-phenylphenol provides a good reference for the phenolic and phenyl C-H and C=C vibrations. nih.gov

Table 3: Estimated FT-IR Vibrational Frequencies for this compound Note: These are estimated values.

| Vibrational Mode | Estimated Frequency (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1300 |

| Thiophene Ring Vibrations | 1300 - 1500, 800 - 900 |

| C-S Stretch | 600 - 700 |

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric "breathing" modes of the phenyl and thiophene rings are expected to be particularly prominent. The C-S stretching mode of the thiophene ring, which may be weak in the IR spectrum, can sometimes be more easily observed in the Raman spectrum. Studies on 2-phenylthiophene and its derivatives offer insight into the expected Raman active modes for the thiophene portion of the molecule. figshare.comnih.govacs.orgnih.govresearchgate.net

Table 4: Estimated Raman Shifts for this compound Note: These are estimated values.

| Vibrational Mode | Estimated Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic Ring Breathing | 990 - 1010 |

| Aromatic C=C Stretch | 1580 - 1620 |

| Thiophene Ring Deformation | 700 - 800 |

| C-S-C Deformation | 600 - 700 |

Vibrational Mode Assignment based on Potential Energy Distribution (PED)

A precise assignment of vibrational modes for a molecule is achieved through Potential Energy Distribution (PED) analysis, which is a theoretical method used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This analysis is typically performed alongside quantum chemical computations, such as Density Functional Theory (DFT). nih.gov

For this compound, specific PED data is not extensively available in the published literature. However, the principles of this analysis can be understood from studies on related thiophene and phenol derivatives. mdpi.comresearchgate.net The vibrational spectrum is generally divided into several regions:

O-H Vibrations: The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the high-frequency region of the FT-IR spectrum, typically around 3200-3600 cm⁻¹. Its position and shape are sensitive to hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are anticipated in the 3100-3000 cm⁻¹ region. nii.ac.jp

Ring Vibrations: The stretching and deformation modes of the thiophene and benzene (B151609) rings produce a series of characteristic bands in the 1600-1000 cm⁻¹ fingerprint region. Thiophene ring stretching vibrations are typically observed around 1500-1300 cm⁻¹. nii.ac.jp

In-plane and Out-of-plane Bending: C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, providing information about the substitution pattern of the aromatic rings. nii.ac.jp

A complete PED analysis would provide a percentage breakdown of how these fundamental vibrations contribute to each calculated frequency, resolving ambiguities in assignments, especially in the complex fingerprint region where modes can be highly coupled. tandfonline.comscielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Analysis of Absorption Profiles and Electronic Band Gaps

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands observed in the UV-Vis spectrum typically arise from π→π* and n→π* transitions. The thiophene ring, when conjugated with the phenol ring, creates an extended π-electron system.

While a specific experimental spectrum for this compound is not detailed in the available literature, studies on various thiophene derivatives show strong absorption in the ultraviolet region. nii.ac.jpacs.org The electronic transitions are influenced by the substitution pattern and the solvent used. nii.ac.jpacs.org

The key electronic transitions expected for this compound are:

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n→π transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen or sulfur heteroatoms) to a π* antibonding orbital.

The optical band gap (E_g) of a compound can be estimated from the onset of its UV-Vis absorption spectrum. This value is crucial for evaluating the potential of a material in electronic and optoelectronic applications, such as organic solar cells or light-emitting diodes. rsc.orgmetall-mater-eng.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict electronic transitions and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to the electronic band gap. scielo.org.zaresearchgate.net For related thiophene-based compounds, these calculated band gaps are often in the range of 3-5 eV. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a definitive technique for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₈OS, corresponding to a monoisotopic mass of approximately 176.03 Da. moldb.comuni.lu

The electron impact (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z = 176. A small [M+1] peak may also be observed due to the natural abundance of the ¹³C isotope, and an [M+2] peak due to the ³⁴S isotope.

While a published spectrum specifically for this compound is not available, a plausible fragmentation pattern can be predicted based on the known behavior of phenols and thiophenes. docbrown.infonih.gov The fragmentation is likely initiated by the loss of stable neutral molecules or radicals.

Table 1: Plausible Mass Spectral Fragmentation of this compound

| m/z (mass/charge) | Plausible Ion Fragment | Formula of Lost Neutral/Radical | Notes |

|---|---|---|---|

| 176 | [C₁₀H₈OS]⁺ | - | Molecular Ion ([M]⁺) |

| 175 | [C₁₀H₇OS]⁺ | H• | Loss of a hydrogen atom, likely from the hydroxyl group. docbrown.info |

| 148 | [C₁₀H₈S]⁺ | CO | Loss of carbon monoxide from the [M]⁺ or [M-H]⁺ ion, a characteristic fragmentation of phenols. docbrown.info |

| 147 | [C₁₀H₇S]⁺ | HCO• | Loss of a formyl radical. |

| 115 | [C₇H₇S]⁺ | C₃H | Fragmentation of the ring system. |

| 83 | [C₄H₃S]⁺ | C₆H₅O• | Cleavage of the bond between the two rings, retaining the thiophene fragment. |

This table is predictive and based on established fragmentation principles. Actual relative abundances would require experimental data.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction for Accurate Atomic Coordinates

A search of crystallographic databases and the scientific literature did not yield a solved single-crystal structure for the parent compound, this compound. However, numerous crystal structures have been reported for more complex derivatives containing this core moiety. researchgate.netresearchgate.netiucr.orgnajah.edu These studies confirm the planar nature of the thiophene and phenyl rings and show how the dihedral angle between them can vary depending on the steric and electronic effects of other substituents and crystal packing forces. najah.edufigshare.com Without a solved crystal structure, a table of atomic coordinates for this compound cannot be generated.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single-crystal X-ray diffraction. scirp.orgscirp.org Since no crystal structure data is available for this compound, a formal Hirshfeld analysis cannot be performed.

However, based on the functional groups present and analyses of structurally related compounds, the dominant intermolecular interactions that would likely govern the crystal packing of this compound can be predicted. nih.goviucr.orgacs.org These would include:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor. It would likely form O-H···O hydrogen bonds with neighboring phenol groups or potentially O-H···S hydrogen bonds with the sulfur atom of the thiophene ring. iucr.org

π-π Stacking: The aromatic nature of both the thiophene and phenyl rings allows for π-π stacking interactions, which would contribute significantly to the stability of the crystal packing. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the carbon atoms of one ring can interact with the π-electron cloud of an adjacent ring. iucr.org

H···H Contacts: These are generally the most abundant contacts on the Hirshfeld surface and represent van der Waals forces. nih.govunesp.br

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Guanine |

| Thymine |

| Adenine |

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. For 3-(Thiophen-2-YL)phenol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to provide a detailed understanding of its behavior.

Density Functional Theory (DFT) has become a standard tool for studying medium-sized organic molecules like this compound due to its favorable balance of computational cost and accuracy. Several functionals are commonly used to approximate the exchange-correlation energy, which is the most challenging component of the calculation.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is one of the most widely used in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of predicted properties such as molecular geometries and vibrational frequencies.

ωB97XD : This is a range-separated hybrid functional that includes empirical dispersion corrections. The long-range correction helps in accurately describing non-covalent interactions, which can be important for understanding intermolecular forces, while the dispersion correction accounts for van der Waals interactions.

M06-2X : This is a high-nonlocality hybrid meta-GGA functional. It is known for providing good results for main-group thermochemistry, kinetics, and non-covalent interactions.

Ab initio methods, which are based on first principles without empirical parameters, are also utilized, though they are often more computationally intensive. These methods provide a benchmark for DFT results.

The choice of a basis set is crucial for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing elements like sulfur, it is important to use basis sets that can adequately describe the electronic structure.

Commonly used basis sets include:

Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used and offer a good compromise between accuracy and computational cost. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the electron density.

Correlation-consistent basis sets (e.g., aug-cc-pVTZ) : Developed by Dunning and his coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug-" prefix indicates the addition of augmented diffuse functions.

The validation of the chosen basis set and functional is typically achieved by comparing calculated properties, such as geometric parameters (bond lengths and angles) and vibrational frequencies, with available experimental data. A good agreement between the calculated and experimental values provides confidence in the predictive power of the computational model for other properties that may be difficult or impossible to measure experimentally.

Molecular Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Various descriptors derived from quantum chemical calculations help in identifying the most reactive parts of the molecule.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) and phenol (B47542) rings, indicating these are the likely sites for electrophilic attack. The LUMO distribution highlights the regions susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.78 |

| HOMO-LUMO Gap (ΔE) | 5.11 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. It plots the electrostatic potential onto the electron density surface.

Red Regions : These indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these are expected to be located around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring.

Blue Regions : These represent areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site.

Green Regions : These correspond to areas of neutral potential.

The MEP map provides a clear, visual guide to the electrophilic and nucleophilic sites of the molecule.

To quantify the reactivity at specific atomic sites, local reactivity descriptors such as Fukui functions and Mulliken charges are calculated.

Mulliken Charges : This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. Atoms with more negative charges are more likely to be attacked by electrophiles, while those with more positive charges are more susceptible to nucleophilic attack.

Fukui Functions : These functions are derived from conceptual DFT and describe the change in electron density at a particular point in the molecule when the total number of electrons is changed. They are used to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack.

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack.

f0(r) : Indicates the propensity of a site to undergo a radical attack.

By analyzing the values of the Fukui functions for each atom in this compound, one can pinpoint the exact atoms most likely to participate in different types of chemical reactions. For instance, the oxygen atom of the phenol and certain carbon atoms in the rings are often found to have high f-(r) values, marking them as primary sites for electrophilic attack.

Theoretical and Computational Insights into this compound

This article delves into the theoretical and computational chemistry of this compound, a bi-aromatic compound featuring a phenol ring linked to a thiophene moiety. Computational chemistry provides a powerful lens to understand and predict the molecular properties of such compounds, offering insights that complement experimental findings. Here, we explore its intermolecular interaction capabilities, thermodynamic profile, nonlinear optical potential, and acidity through established computational methodologies.

Density Functional Theory (DFT) and Ab Initio Methodologies (e.g., B3LYP, ωB97XD, M062X)

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. It is particularly effective for quantifying the strength of stabilizing donor-acceptor interactions, such as hydrogen bonds and other hyperconjugative effects, which govern molecular association and recognition.

For this compound, NBO analysis would elucidate the nature of intermolecular forces, primarily the hydrogen bonds involving the phenolic hydroxyl group. The analysis involves examining the interactions between filled (donor) NBOs, such as the lone pairs on the oxygen atom, and empty (acceptor) NBOs, like the antibonding σ* orbital of an O-H bond on an adjacent molecule. The stabilization energy (E(2)) associated with this delocalization from a donor to an acceptor orbital is calculated, providing a quantitative measure of the interaction's strength.

Table 1: Expected Intermolecular Interactions in this compound Amenable to NBO Analysis This table is illustrative, based on the functional groups of the molecule. Specific E(2) values require dedicated quantum chemical calculations.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Interaction Type | Expected Significance |

| LP (O) | σ(O-H) | Strong Hydrogen Bond | High |

| LP (O) | σ(C-H) (Aromatic) | Weak Hydrogen Bond | Moderate |

| π (C=C) (Phenol/Thiophene) | σ(O-H) | π-Hydrogen Bond | Moderate |

| σ (C-H) (Aromatic) | π (C=C) (Aromatic) | C-H/π Interaction | Low to Moderate |

Thermodynamic and energetic calculations, typically performed using Density Functional Theory (DFT), are essential for determining the stability and feasibility of chemical compounds and their reactions. These computations can predict key parameters such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°).

For this compound, these calculations would provide a quantitative measure of its intrinsic stability. A negative ΔG°f would indicate that the formation of the compound from its constituent elements is a spontaneous process. The calculations are often performed at various temperatures to create a thermodynamic profile, showing how stability changes with thermal energy. bohrium.comworldscientific.com This information is vital for synthetic chemists planning reaction conditions and for understanding the compound's behavior in different environments.

Table 2: Representative Thermodynamic Parameters from DFT Calculations The following are examples of parameters that would be calculated for this compound. The values are for illustrative purposes only.

| Parameter | Symbol | Description |

| Zero-Point Vibrational Energy | ZPVE | The lowest possible energy the molecule can possess due to quantum mechanical vibrations. |

| Enthalpy of Formation | ΔH°f | The change in enthalpy during the formation of one mole of the substance from its constituent elements. |

| Gibbs Free Energy of Formation | ΔG°f | The change in free energy that accompanies the formation of one mole of a substance from its constituent elements. |

| Entropy | S° | A measure of the molecular disorder or randomness. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance by one degree Celsius at constant volume. |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are critical for advanced technologies like optical switching, frequency conversion, and high-density data storage. Organic molecules featuring electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (D-π-A) often exhibit significant NLO properties.

This compound fits this structural motif, with the electron-donating hydroxyl (-OH) group on the phenol ring and the electron-rich thiophene ring acting as a π-bridge. Theoretical calculations are a primary tool for predicting the NLO response of new molecules. The key parameters computed are the molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β), which quantifies the second-order NLO response.

Computational studies on similar thiophene-based molecules have shown that the presence of donor and acceptor groups can lead to large hyperpolarizability values. icm.edu.pl For instance, a study on a thiophene azo dye containing a hydroxyl group (TA-OH) reported a computed average β value of 3.568 x 10⁻²⁸ esu, highlighting the potential of such structures. unina.it The magnitude of the NLO response is strongly correlated with the extent of intramolecular charge transfer from the donor to the acceptor upon excitation. Calculations using Time-Dependent DFT (TD-DFT) can model this charge transfer and predict the electronic transitions that contribute to the NLO effect. scirp.org

Table 3: Key NLO Parameters and Representative Calculated Values for a Related Thiophene Derivative

| Parameter | Symbol | Description | Representative Value (TA-OH) unina.it |

| Dipole Moment | µ | A measure of the molecule's overall polarity. | - |

| Average Polarizability | <α> | The average linear response of the molecular electron cloud to an electric field. | - |

| First-Order Hyperpolarizability | β | The measure of the second-order NLO response. | 3.568 x 10⁻²⁸ esu |

| Second-Order Hyperpolarizability | γ | The measure of the third-order NLO response. | 2.056 x 10⁻²⁵ esu |

The acid dissociation constant (pKa) is a fundamental property of a molecule that quantifies its acidity in a given solvent. For this compound, the pKa value refers to the acidity of the phenolic proton. Theoretical pKa calculations provide a powerful way to predict this value without the need for experimentation, offering insights into how molecular structure influences acidity.

The most common computational methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. torvergata.it This is typically done using a thermodynamic cycle where the energies of the protonated species (the phenol) and the deprotonated species (the phenoxide anion) are calculated both in the gas phase and in a solvent, often modeled using a polarizable continuum model (PCM) or a solvation model based on density (SMD). torvergata.it Accurate protocols often include a few explicit solvent molecules (e.g., water) to model the direct hydrogen-bonding interactions with the anion, which significantly improves the accuracy of the prediction. torvergata.it

The acidity of this compound is expected to be influenced by the thiophene ring. Compared to unsubstituted phenol (experimental pKa ≈ 9.98), the thienyl substituent can affect the stability of the resulting phenoxide anion. If the thiophene ring acts as an electron-withdrawing group through inductive or resonance effects, it will stabilize the negative charge on the oxygen atom, making the compound more acidic (lower pKa). Conversely, if it acts as an electron-donating group, it would destabilize the anion and lead to a higher pKa. Density functional theory calculations on various substituted phenols have shown a strong correlation between the calculated proton-transfer energy and the experimental pKa. While a specific calculated value for this compound is not available, theoretical models for substituted phenols achieve high accuracy, often predicting pKa values with a mean absolute error of less than 0.4 pKa units. torvergata.it

Table 4: Factors Influencing Theoretical pKa Determination of this compound

| Factor | Description |

| Gibbs Free Energy of Acid (HA) | The calculated stability of the neutral this compound molecule in solution. |

| Gibbs Free Energy of Base (A⁻) | The calculated stability of the corresponding 3-(thiophen-2-yl)phenoxide anion in solution. |

| Solvation Model | The computational approach (e.g., PCM, SMD) used to simulate the effect of the solvent (e.g., water) on the energies of HA and A⁻. |

| Electronic Effect of Substituent | The electron-donating or electron-withdrawing nature of the thiophen-2-yl group, which modulates the stability of the phenoxide anion. |

Applications in Advanced Materials and Chemical Technologies

Organic Electronic and Optoelectronic Materials

The presence of the electron-rich thiophene (B33073) ring coupled with the phenolic group allows for the creation of materials with desirable electronic and optical properties. These characteristics are exploited in various organic electronic and optoelectronic devices.

Precursors for Thiophene-Based Polymers in Organic Electronics

3-(Thiophen-2-yl)phenol serves as a crucial precursor for the synthesis of thiophene-based polymers. ontosight.ai These polymers are a class of conducting polymers that have garnered significant attention for their applications in organic electronics. rsc.org The polymerization of this compound and its derivatives can be achieved through methods like oxidative coupling or electrochemical polymerization. researchgate.netvnu.edu.vn The resulting polymers possess a conjugated backbone, which is essential for charge transport. researchgate.net The incorporation of the phenolic hydroxyl group can influence the polymer's solubility, processability, and electronic properties. rsc.org Functionalization of polythiophenes can alter their optical and electronic characteristics, making them suitable for a variety of applications. rsc.org

Application in Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Thiophene-based materials are widely used in the active layers of Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs) due to their excellent charge carrier mobilities. rsc.orgresearchgate.net Derivatives of this compound are investigated for their potential in these applications. smolecule.com The performance of OFETs is highly dependent on the molecular packing and crystallinity of the organic semiconductor, which can be influenced by the structure of the precursor monomer. rsc.org Strategic design, such as the introduction of specific alkyl chains, can enhance molecular ordering and improve device performance, leading to higher hole mobility and excellent air stability. rsc.org Thiophene-fused derivatives have been synthesized and explored as channel layers in OFETs, demonstrating p-channel activity with significant hole mobility and high on/off current ratios. rsc.org

Table 1: Performance of OFETs based on Thiophene Derivatives

| Semiconductor Material | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |

|---|---|---|---|---|

| 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene | Solution Shearing | 0.42 | > 10⁸ | rsc.org |

| Asymmetric FPP-DTT (Single-crystal) | - | 0.74 | ~10⁵ | rsc.org |

| Asymmetric FPP-BDTT (Single-crystal) | - | 0.73 | ~10⁵ | rsc.org |

| Symmetric DP-DTT (Thin-film, 25°C) | - | 0.20 | - | rsc.org |

Conjugated Copolymers in Electrochromic Devices (ECDs)

Conjugated copolymers incorporating thiophene and other moieties are of great interest for electrochromic devices (ECDs), which can change their color upon the application of an electrical potential. nih.govyuntech.edu.tw The unique combination of different monomer units in a copolymer allows for the fine-tuning of its electrochromic properties, such as color contrast, switching speed, and stability. nih.gov For instance, copolymers based on tris(4-(thiophen-2-yl)phenyl)amine have been shown to exhibit distinct color changes from a neutral yellow to an oxidized blue state. mdpi.com These materials can be used to construct high-contrast ECDs. mdpi.com The performance of these devices, including optical contrast (ΔT) and coloration efficiency (η), is a key area of research. nih.govmdpi.com

Table 2: Electrochromic Properties of Thiophene-Based Copolymers

| Copolymer | Neutral State Color | Oxidized State Color | Optical Contrast (ΔTmax) | Coloration Efficiency (ηmax) | Ref. |

|---|---|---|---|---|---|

| P(TTPA-co-DIT) | Yellow | Blue | 60.3% at 1042 nm | 181.9 cm²·C⁻¹ at 1042 nm | mdpi.com |

| P(TTPA-co-BDTA) | Yellow | Blue | 47.1% at 1096 nm | 217.8 cm²·C⁻¹ at 1096 nm | mdpi.com |

Materials Science for Polymer and Resin Synthesis

Beyond electronic applications, this compound and its derivatives are valuable in the broader field of materials science for creating novel polymers and resins. For example, they can be incorporated into the structure of benzoxazine (B1645224) resins. mdpi.com The synthesis of a daidzein (B1669772) and thiophene-containing benzoxazine resin has been reported, leading to a polybenzoxazine thermoset with a three-dimensional network structure akin to phenolic resins. mdpi.com Such materials are of interest for their thermal properties and potential applications as high-performance thermosets and carbon materials. mdpi.com

Catalysis and Ligand Design for Chemical Transformations

The phenolic hydroxyl group and the sulfur atom in the thiophene ring of this compound make it a potential ligand for coordinating with metal ions. This property is explored in the field of catalysis and ligand design. The synthesis of complexes with transition metals could lead to novel catalysts for various chemical transformations. While direct applications of this compound as a ligand are an area of ongoing research, the broader class of thiophene-containing ligands is well-established in catalysis.

Design and Synthesis of this compound-Derived Ligands for Metal Complexes (e.g., Pd(II) complexes)

The design of ligands derived from this compound for metal complexation is a strategic process aimed at creating specific coordination environments for metal ions, leading to complexes with desired catalytic or material properties. The synthesis of these ligands, typically Schiff bases, involves a straightforward condensation reaction. This process usually combines a thiophene derivative containing a carbonyl group with a primary amine. mdpi.com For instance, thiophenyl Schiff bases can be formed through the reaction of o-vanillin with 4-(thiophen-3-yl)-aniline. oalib.com

These thiophene-based Schiff base ligands are adept at forming stable complexes with a variety of transition metals, including palladium(II). oalib.comacs.org The synthesis of a Pd(II) complex, for example, can be achieved by reacting a thiophene-derived Schiff base ligand, such as (E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH), with a palladium salt like [Pd(MeCN)₂Cl₂]. acs.org The resulting complexes are characterized using various spectroscopic and analytical techniques to confirm their structure. acs.orgresearchgate.net In the case of Pd(II) and Cu(II) complexes with thiophenyl Schiff bases, a square-planar geometry is often observed. oalib.com The stability and structural integrity of these complexes are crucial for their subsequent application in catalysis.

Table 1: Examples of Synthesized Thiophene-Derived Schiff Base Metal Complexes

| Ligand Precursors | Metal Salt | Resulting Complex Type | Geometry (for Pd) | Reference |

|---|---|---|---|---|

| o-Vanillin + 4-(Thiophen-3-yl)-aniline | Pd(II) salt | [PdL₂]·H₂O | Square-Planar | oalib.com |

| 1-(Thiophen-2-yl)ethanone + Diamines | Co(II), Cu(II), Zn(II), Ni(II) salts | [M(L)Cl₂] | - | |

| Thiophene-2-carbaldehyde + N,N-dimethylethylenediamine | [Pd(MeCN)₂Cl₂] | [LTHPdCl₂] | Square-Planar | acs.org |

| 2-Acetylthiophene + 2,6-Diaminopyridine | Metal(II) salts | Metal(II) complexes | - | researchgate.net |

Evaluation of Catalytic Efficiency in Reduction/Degradation Reactions

Thiophene-derived metal complexes are recognized for their potential in a wide array of catalytic reactions, including olefin hydrogenation and various cross-coupling reactions. acs.orgacs.org The electronic properties of the thiophene moiety play a significant role, with the compound itself showing promise as a reducing agent in catalysis by stabilizing metal ions and enhancing reaction efficiency. Transition-metal catalyzed reactions are considered powerful tools for synthesizing heterocyclic compounds, often leading to higher yields and shorter reaction times. unimi.it

Palladium complexes, in particular, are pivotal in catalysis. Palladium-catalyzed C-H activation and chlorination of phenol (B47542) derivatives demonstrate the utility of these systems in creating functionalized molecules. rsc.org While specific data on the catalytic efficiency of this compound-derived complexes in reduction reactions is specialized, the broader class of thiophene- and phenol-based catalysts shows significant promise. For example, ZnO nanorods have been used as an efficient catalyst for the synthesis of thiophene derivatives, which subsequently show antioxidant activity, indicating a capacity for reduction (radical scavenging). researchgate.net The catalytic performance is intrinsically linked to the stability of the complex and the accessibility of the metal's active sites, which are modulated by the ligand's structure.

Chemical Sensor Development

The development of chemosensors for the detection of environmentally and biologically important species is a critical area of research. Thiophene derivatives, including those based on this compound, are excellent candidates for creating optical and electrochemical sensors due to their outstanding photophysical properties and ease of synthesis. bohrium.comresearchgate.net

Design of Thiophene-Based Chemosensors for Metal Ion Detection (e.g., Al(III), In(III))

The design of chemosensors for specific metal ions like aluminum (Al³⁺) and indium (In³⁺) leverages the principles of coordination chemistry to induce a detectable signal upon ion binding. mdpi.comresearchgate.net Thiophene-based fluorescent chemosensors are particularly effective. researchgate.net The design strategy often involves creating a Schiff base by reacting a thiophene aldehyde or ketone with an amine derivative, such as an aminophenol. mdpi.com This creates a receptor molecule with a specific binding pocket for the target metal ion.

Selectivity is a crucial aspect of sensor design. A sensor must be able to distinguish its target ion from other, often similar, ions. For example, sensors have been developed to detect In³⁺ selectively in the presence of Al³⁺ and Ga³⁺, which is challenging due to their similar chemical properties. researchgate.netresearchgate.net The design accounts for the hard-soft acid-base (HSAB) principle, where the sensor's binding sites (e.g., oxygen and nitrogen atoms) are tailored to have a high affinity for the target hard acid (like Al³⁺). researchgate.net The binding event results in a distinct colorimetric or fluorescent response, with detection limits often reaching micromolar (μM) or even nanomolar (nM) concentrations. researchgate.netresearchgate.net

Table 2: Performance of Thiophene-Based Chemosensors for Metal Ion Detection

| Target Ion | Sensor Type | Response | Detection Limit | Reference |

|---|---|---|---|---|

| Al(III) | Fluorescent 'turn-on' | Fluorescence enhancement | 0.36 µM | researchgate.net |

| In(III) | Ratiometric Fluorescent | Colorimetric/Fluorescent | 8.36 x 10⁻⁹ M | researchgate.net |

| In(III) | Fluorescent 'turn-on' | Fluorescence enhancement | 0.64 µM | researchgate.net |

| Fe(II) | Spectrophotometric/Potentiometric | Complex formation | - | orientjchem.org |

Potentiometric and Spectroscopic Sensing Mechanisms

The mechanisms by which thiophene-based sensors detect metal ions can be broadly categorized as spectroscopic or potentiometric.

Spectroscopic mechanisms are common in fluorescent and colorimetric sensors. These mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): Upon binding a metal ion, the ligand's structure becomes more rigid, which reduces non-radiative decay pathways and leads to a significant increase in fluorescence intensity (a "turn-on" response). bohrium.comresearchgate.net

Internal Charge Transfer (ICT): The binding of an analyte can modulate an existing ICT pathway within the sensor molecule. This change in the electronic distribution alters the absorption and emission wavelengths, leading to a ratiometric or colorimetric response. researchgate.net

Chelation Enhancement Quenching Effect (CHEQ): In some cases, coordination with a paramagnetic metal ion or a heavy metal ion can lead to quenching of the fluorophore's emission. bohrium.com

Potentiometric sensing involves the use of thiophene-based materials as ion-to-electron transducers in electrochemical sensors, such as ion-selective electrodes (ISEs). mdpi.comresearchgate.net In this setup, a membrane, often a polymer film containing the thiophene derivative, is placed on an electrode. mdpi.com When the electrode is immersed in a sample solution, the target ion selectively interacts with the thiophene-based ionophore in the membrane. This interaction at the membrane-solution interface generates a potential difference (voltage) that is proportional to the logarithm of the analyte's concentration. researchgate.net Potentiometric methods have been successfully used to detect ions like Ag⁺ and to determine the formation constants of complexes between thiophene-based ligands and metal ions like Fe²⁺ through titration experiments. orientjchem.orgresearchgate.net The low conductivity of undoped thiophene polymers makes them suitable for potentiometric, rather than amperometric, analysis. mdpi.com

Role in Medicinal Chemistry Research: Structural Insights and Derivative Development

Building Block for Bioactive Heterocyclic Scaffolds

The thiophene (B33073) nucleus is a foundational building block for the synthesis of a wide array of bioactive heterocyclic compounds. researchgate.net Medicinal chemists utilize thiophene-containing structures to develop advanced compounds with diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. smolecule.com The thiophene ring's amenability to synthetic modification makes it a valuable starting point for creating more complex molecules. nih.gov

The 3-(thiophen-2-yl)phenol scaffold, in particular, serves as a precursor for various heterocyclic systems. For instance, thiophene derivatives are used to synthesize pyrazoline and thiazole (B1198619) hybrids. acs.orgresearchgate.net Research has shown the synthesis of 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids, which demonstrated significant anticancer activity. acs.org Similarly, chromone (B188151) derivatives incorporating a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl moiety have been synthesized, highlighting the utility of the thiophene core in constructing multi-ring systems with potential biological applications. researchgate.net The sulfur atom within the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, a desirable feature in drug design. nih.gov

Structure-Activity Relationship (SAR) Studies: Thiophene as a Bioisosteric Replacement for Phenyl Rings